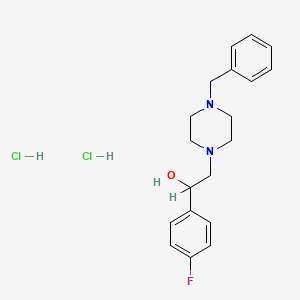![molecular formula C11H11FO2 B11973389 (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid](/img/structure/B11973389.png)
(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[(4-Fluorphenyl)methyliden]butansäure ist eine organische Verbindung, die durch das Vorhandensein einer Fluorphenylgruppe gekennzeichnet ist, die an ein Butansäuregrundgerüst gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2E)-2-[(4-Fluorphenyl)methyliden]butansäure beinhaltet typischerweise die Kondensation von 4-Fluorbenzaldehyd mit Butansäurederivaten unter bestimmten Bedingungen. Eine gängige Methode ist die Knoevenagel-Kondensation, bei der ein Aldehyd mit einer Verbindung mit einer aktiven Methylengruppe in Gegenwart einer Base wie Piperidin oder Pyridin reagiert . Die Reaktion wird in der Regel in einem Lösungsmittel wie Ethanol oder Methanol bei erhöhten Temperaturen durchgeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion von (2E)-2-[(4-Fluorphenyl)methyliden]butansäure kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit verbessern. Katalysatoren und automatisierte Systeme werden häufig eingesetzt, um Konsistenz und Effizienz in der Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2E)-2-[(4-Fluorphenyl)methyliden]butansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oder Ketonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Doppelbindung in eine Einfachbindung umwandeln und so gesättigte Derivate liefern.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) als Katalysator ist eine typische Methode.
Substitution: Reagenzien wie Halogene (z. B. Brom) und Nitriermittel (z. B. Salpetersäure) werden unter kontrollierten Bedingungen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise durch Oxidation Carbonsäuren entstehen, während Reduktion gesättigte Butansäurederivate liefern kann.
Wissenschaftliche Forschungsanwendungen
(2E)-2-[(4-Fluorphenyl)methyliden]butansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Es wird weiter geforscht, um ihre Verwendung in der Medikamentenentwicklung zu erforschen, insbesondere für die gezielte Ansteuerung bestimmter Enzyme oder Rezeptoren.
Industrie: Die Verbindung wird auf ihre potenzielle Verwendung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften untersucht.
Wirkmechanismus
Der Wirkmechanismus von (2E)-2-[(4-Fluorphenyl)methyliden]butansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Fluorphenylgruppe kann die Bindungsaffinität der Verbindung zu bestimmten Enzymen oder Rezeptoren verstärken und so biologische Pfade beeinflussen. Beispielsweise kann sie die Enzymaktivität durch Bindung an das aktive Zentrum hemmen und so den Zugang des Substrats blockieren .
Wirkmechanismus
The mechanism of action of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2E)-2-[(4-Methoxyphenyl)methyliden]butansäure: Ähnlich in der Struktur, aber mit einer Methoxygruppe anstelle eines Fluoratoms.
(2E)-2-[(4-Chlorphenyl)methyliden]butansäure: Enthält ein Chloratom, das seine Reaktivität und biologische Aktivität verändern kann.
Einzigartigkeit
Das Vorhandensein des Fluoratoms in (2E)-2-[(4-Fluorphenyl)methyliden]butansäure verleiht ihr einzigartige Eigenschaften, wie z. B. erhöhte Lipophilie und metabolische Stabilität. Diese Eigenschaften können ihr Potenzial als Medikamentenkandidat verbessern, indem sie ihre Bioverfügbarkeit und Resistenz gegen metabolischen Abbau verbessern.
Eigenschaften
Molekularformel |
C11H11FO2 |
|---|---|
Molekulargewicht |
194.20 g/mol |
IUPAC-Name |
(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid |
InChI |
InChI=1S/C11H11FO2/c1-2-9(11(13)14)7-8-3-5-10(12)6-4-8/h3-7H,2H2,1H3,(H,13,14)/b9-7+ |
InChI-Schlüssel |
OGVNJCGJDZQCSA-VQHVLOKHSA-N |
Isomerische SMILES |
CC/C(=C\C1=CC=C(C=C1)F)/C(=O)O |
Kanonische SMILES |
CCC(=CC1=CC=C(C=C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11973306.png)
![N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11973314.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973316.png)
![4-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11973317.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11973320.png)
![9-Bromo-5-cyclohexyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973340.png)

![(5Z)-3-butyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973351.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11973358.png)


![N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B11973373.png)
![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11973375.png)
![4-fluorobenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11973382.png)
